1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with imidazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed:
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(2,5-Dimethylphenyl)-1H-imidazole: A closely related compound with similar chemical properties but lacking the carboxamide group.
2,5-Dimethylphenylthioureido Acid Derivatives: Compounds with similar antimicrobial properties but different structural features.
Uniqueness: 1-(2,5-Dimethylphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the dimethylphenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-9(2)11(5-8)15-6-10(12(13)16)14-7-15/h3-7H,1-2H3,(H2,13,16) |
InChI Key |
MGCAZJUFVIBUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
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